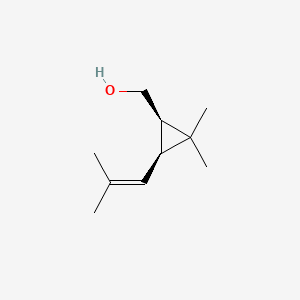

cis-Chrysanthemol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)5-8-9(6-11)10(8,3)4/h5,8-9,11H,6H2,1-4H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPIENNKVJCMAP-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H]1[C@H](C1(C)C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18383-59-0, 78780-10-6 | |

| Record name | Chrysanthemol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018383590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysanthemol, (1R,3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078780106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHRYSANTHEMOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZX8L555LG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHRYSANTHEMOL, (1R,3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2NKN25QX4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Occurrence and Analysis of cis-Chrysanthemol in the Asteraceae Family: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-chrysanthemol, a monoterpenoid alcohol, is a significant natural product found within the Asteraceae family. Its importance lies in its role as a direct precursor to the chrysanthemic acid moiety of pyrethrins, a class of potent natural insecticides.[1] These insecticides are biosynthesized by several members of the Asteraceae family, most notably Tanacetum cinerariifolium (formerly Chrysanthemum cinerariifolium), commonly known as the pyrethrum daisy.[2][3] Understanding the natural occurrence, biosynthesis, and analytical methodologies for this compound is crucial for researchers in natural product chemistry, plant biochemistry, and for professionals involved in the development of new and sustainable insecticides. This technical guide provides an in-depth overview of the presence of this compound in Asteraceae, detailed experimental protocols for its analysis, and a summary of its biosynthetic pathway.

Natural Occurrence of this compound in Asteraceae

This compound and its derivatives, such as cis-chrysanthenyl acetate, are characteristic components of the essential oils of various species within the Asteraceae family. The concentration of these compounds can vary significantly depending on the species, geographical location, and plant part analyzed. The following table summarizes the quantitative data on the occurrence of this compound and related compounds in several Asteraceae species.

| Species | Plant Part | Compound | Concentration (%) | Reference |

| Chrysanthemum cinerariifolium | Aerial Parts | cis-Chrysanthenol | 4.4 | [4] |

| Chrysanthemum coronarium | Flowers (conventionally propagated) | This compound | Higher than in-vitro propagated | [5] |

| Chrysanthemum coronarium | Inflorescences | Chrysanthemol | 21.8 | [6][7] |

| Tanacetum polycephalum subsp. farsicum | Aerial Parts | cis-Chrysanthenol | 6.7 | [1] |

| Tanacetum zahlbruckneri | Flowers | cis-Chrysanthenol | 12.0 | [4] |

| Artemisia absinthium | Aerial Parts | cis-Chrysanthenyl acetate | 7.7 - 17.9 | [6] |

Biosynthesis of this compound

The biosynthesis of this compound is a key branch of the terpenoid pathway in pyrethrin-producing plants. It begins with the condensation of two molecules of dimethylallyl diphosphate (DMAPP), a product of the methylerythritol 4-phosphate (MEP) pathway.

The key enzyme in this pathway is Chrysanthemyl Diphosphate Synthase (CDS), which has been shown to be a bifunctional enzyme. It not only catalyzes the formation of chrysanthemyl diphosphate (CPP) from two DMAPP molecules but also the subsequent conversion of CPP to chrysanthemol.[5][7][8] The alcohol moiety of chrysanthemol is then oxidized to an aldehyde and subsequently to a carboxylic acid, chrysanthemic acid, by the sequential action of an alcohol dehydrogenase (ADH) and an aldehyde dehydrogenase (ALDH).[2]

Experimental Protocols

The analysis of this compound in plant material typically involves extraction of the essential oil followed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

Extraction of Essential Oil by Hydrodistillation

This method is widely used for the extraction of volatile compounds, including this compound, from plant matrices.

Materials and Apparatus:

-

Fresh or air-dried plant material (e.g., flowers, aerial parts)

-

Clevenger-type apparatus

-

Heating mantle

-

Distilled water

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Weigh a known amount of the plant material (e.g., 100 g of air-dried material).

-

Place the plant material into the flask of the Clevenger apparatus.

-

Add a sufficient volume of distilled water to cover the plant material completely.

-

Set up the hydrodistillation apparatus and begin heating the flask.

-

Continue the distillation for a set period (e.g., 3 hours) until no more oil is collected.

-

Carefully collect the essential oil from the collection arm of the apparatus.

-

Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Store the dried essential oil in a sealed glass vial at 4°C until analysis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the separation, identification, and quantification of volatile compounds in essential oils.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 6890 or similar, equipped with a mass selective detector (MSD).

-

Column: HP-5MS (5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 3°C/min.

-

Hold: Maintain at 240°C for 5 minutes.

-

-

MSD Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Quantification Procedure:

-

Standard Preparation: Prepare a series of standard solutions of authentic this compound in a suitable solvent (e.g., n-hexane) at known concentrations (e.g., 10, 50, 100, 200, 500 µg/mL).

-

Internal Standard: Select an appropriate internal standard (ISTD) that is not naturally present in the sample and has similar chemical properties and retention time to this compound. A common choice for monoterpene analysis is n-tridecane or camphor, if not present in the sample. Prepare a stock solution of the ISTD (e.g., 100 µg/mL in n-hexane).

-

Sample and Standard Preparation for Analysis:

-

Accurately weigh a known amount of the essential oil (e.g., 10 mg) and dissolve it in a known volume of n-hexane (e.g., 1 mL).

-

To a known aliquot of the diluted essential oil and each standard solution, add a fixed volume of the internal standard solution.

-

-

GC-MS Analysis: Inject 1 µL of each standard and sample solution into the GC-MS system.

-

Data Analysis:

-

Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the authentic standard.

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

-

Determine the concentration of this compound in the sample by using the calibration curve and the peak area ratio obtained from the sample chromatogram.

-

Calculate the percentage of this compound in the essential oil based on the initial weight of the oil and the dilution factor.

-

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. brieflands.com [brieflands.com]

- 5. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. scialert.net [scialert.net]

Chemical and physical properties of cis-Chrysanthemol

An In-depth Technical Guide to the Chemical and Physical Properties of cis-Chrysanthemol

Introduction

This compound is a naturally occurring monoterpenoid and a key precursor in the biosynthesis of pyrethrins, a class of potent natural insecticides derived from the flowers of Chrysanthemum cinerariaefolium.[1] Its stereochemistry, specifically the "cis" configuration of the substituents on the cyclopropane ring, plays a crucial role in the biological activity of its derivatives.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols for its synthesis, isolation, and analysis, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties

This compound is a versatile molecule that can undergo various chemical transformations, including oxidation to form cis-chrysanthemic acid, a direct precursor to pyrethrin insecticides.[1]

| Property | Value | Source |

| IUPAC Name | [2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methanol | [2][3] |

| Synonyms | (Z)-chrysanthenol, cis-Chrysanthemyl alcohol | [2][4] |

| Molecular Formula | C10H18O | [2][4][5] |

| Molecular Weight | 154.25 g/mol | [1][2][3][5] |

| CAS Number | 18383-59-0 | [1][2][4][5] |

| InChIKey | HIPIENNKVJCMAP-BDAKNGLRSA-N | [4] |

Physical Properties

The physical characteristics of this compound are essential for its handling, purification, and formulation.

| Property | Value | Source |

| Boiling Point | 66-69 °C at 0.07 mm Hg | [2] |

| Density | 0.888 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.475 | [2] |

| Solubility in Water | 387.9 mg/L at 25 °C (estimated) | [6][7] |

| Solubility in other solvents | Soluble in alcohol | [7] |

Spectral Data

Spectroscopic analysis is critical for the identification and structural elucidation of this compound.

| Data Type | Availability | Source |

| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectra are available and used for identification. | [4][8] |

| Gas Chromatography (GC) | GC data is available and is a primary method for separation and analysis. | [4][9] |

| Nuclear Magnetic Resonance (NMR) | NMR data is used for structural confirmation. | [10] |

| Infrared Spectroscopy (IR) | IR spectroscopy can be used to identify functional groups. | [11][12] |

Experimental Protocols

Synthesis

Stereoselective Total Synthesis: The precise three-dimensional arrangement of atoms in this compound is crucial for its biological activity.[1] Significant research has focused on stereoselective and enantioselective total synthesis routes. These strategies often involve two main approaches:

-

Asymmetric Catalysis: This method constructs the chiral cyclopropane ring using a chiral catalyst to control the stereochemical outcome of the cyclopropanation reaction, often achieving high yields and excellent enantiocontrol.[1]

-

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials to build the target molecule with the desired stereochemistry.[1]

Oxidation to cis-Chrysanthemic Acid: A key chemical transformation of this compound is its oxidation to cis-chrysanthemic acid.[1]

-

Chemical Oxidation: Various oxidizing agents can be employed for this conversion, including activated manganese dioxide, silver carbonate, and protocols like the Swern oxidation.[13]

-

Biocatalysis: Microbiologically catalyzed oxidation offers a highly selective method. For instance, certain species of the fungus Aspergillus, such as Aspergillus ochraceus, can perform enantio- and diastereoselective oxidation of racemic cis/trans-chrysanthemols to their corresponding acids.[1]

Isolation and Purification from Natural Sources

Extraction:

-

Steam Distillation or Supercritical CO2 Extraction: These methods are employed to minimize thermal degradation of the compound during extraction from plant materials like Chrysanthemum coronarium L.[1]

-

Microwave-Assisted Hydrodistillation (MAHD): This is a "green" technology that reduces extraction time and energy consumption.[1]

Purification:

-

Silica Gel Chromatography: Following extraction, the crude extract, which is a complex mixture, is subjected to silica gel chromatography. A gradient elution system, such as hexane:ethyl acetate, is used to separate this compound from other terpenoid analogs.[1]

-

Preparative Chromatography: This technique is used to isolate larger quantities of pure this compound, which is essential for biological testing or for use as a reference standard.[1]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation, identification, and quantification of this compound.[1]

-

Injection: The sample extract is injected into the gas chromatograph.

-

Separation: Compounds are separated based on their boiling points and affinity for the stationary phase within a capillary column (e.g., Innowax or DB-1 Supelcowax).[8] A typical temperature program might be from 70°C to 150°C at a rate of 10°C per minute.[8]

-

Ionization and Detection: As each compound elutes from the column, it enters the mass spectrometer, where it is ionized. The resulting ions are separated based on their mass-to-charge ratio, generating a unique mass spectrum.

-

Identification: The mass spectrum of the eluted compound is compared with published spectra or a spectral library to confirm the identity of this compound.[1][8]

Mandatory Visualizations

Biosynthesis of this compound

The biosynthesis of this compound follows an unconventional pathway for monoterpenes, starting with the condensation of two molecules of dimethylallyl diphosphate (DMAPP).[1]

Caption: Biosynthetic pathway of this compound from DMAPP.

Experimental Workflow for Analysis

A typical workflow for the analysis of this compound from a plant source involves extraction, purification, and spectroscopic identification.

Caption: Workflow for isolation and analysis of this compound.

Biological Activity and Significance

This compound is not only a precursor to the potent pyrethrin insecticides but also exhibits biological activity itself.[1] Overexpression of the chrysanthemol synthase gene in Chrysanthemum morifolium resulted in the emission of volatile chrysanthemol, which acted as a repellent against cotton aphids (Aphis gossypii).[14] This suggests a dual defense mechanism where the volatile alcohol repels pests, and its downstream products, the pyrethrins, have insecticidal properties.[1][14] This intrinsic bioactivity makes this compound and its biosynthetic pathway a significant area of research for developing new pest control strategies.

References

- 1. This compound | 18383-59-0 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. Chrysanthemol | C10H18O | CID 110685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cis-Chrysanthemyl alcohol [webbook.nist.gov]

- 5. cymitquimica.com [cymitquimica.com]

- 6. This compound, 18383-59-0 [thegoodscentscompany.com]

- 7. chrysanthemol, 5617-92-5 [thegoodscentscompany.com]

- 8. Chrysanthemyl diphosphate synthase: Isolation of the gene and characterization of the recombinant non-head-to-tail monoterpene synthase from Chrysanthemum cinerariaefolium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cis-Chrysanthemyl alcohol [webbook.nist.gov]

- 10. youtube.com [youtube.com]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchportal.unamur.be [researchportal.unamur.be]

- 14. Modification of chrysanthemum odour and taste with chrysanthemol synthase induces strong dual resistance against cotton aphids - PMC [pmc.ncbi.nlm.nih.gov]

Stereoisomers of Chrysanthemol: An In-depth Technical Guide on Their Synthesis, Separation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysanthemol, a monoterpenoid alcohol, is a crucial precursor in the biosynthesis of pyrethrins, a class of natural insecticides. The stereochemistry of chrysanthemol dictates the biological activity of the resulting pyrethroid esters, making the study of its individual stereoisomers paramount for the development of potent and selective agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the four stereoisomers of chrysanthemol, detailing their synthesis, separation, and distinct biological significance. Experimental protocols for key methodologies are provided, and quantitative data on their biological activities are summarized.

Introduction to the Stereoisomers of Chrysanthemol

Chrysanthemol possesses two chiral centers at the C1 and C3 positions of its cyclopropane ring, giving rise to four stereoisomers: (+)-trans-chrysanthemol, (-)-trans-chrysanthemol, (+)-cis-chrysanthemol, and (-)-cis-chrysanthemol. The "cis" and "trans" descriptors refer to the relative orientation of the C1-hydroxymethyl group and the C3-isobutenyl group on the cyclopropane ring. The (+) and (-) notations indicate the optical rotation of the enantiomers.

The arrangement of these substituents significantly influences the molecule's interaction with biological targets. Generally, the insecticidal activity of pyrethroids is highly dependent on the stereochemistry of the chrysanthemic acid moiety, which is derived from the corresponding chrysanthemol stereoisomer. The (1R)-configured isomers, which correspond to the (+)-isomers of chrysanthemol, typically exhibit higher insecticidal potency. Furthermore, recent studies have highlighted the potential anti-inflammatory properties of chrysanthemol, suggesting its relevance in drug development.[1][2]

Below is a graphical representation of the stereoisomers of chrysanthemol.

Biological Significance and Activity

The biological activity of chrysanthemol stereoisomers is most pronounced in their oxidized form, chrysanthemic acid, which is esterified to form pyrethroids. However, the inherent properties of the alcohol precursors also exhibit stereochemical differentiation.

Insecticidal Activity

While direct quantitative data on the insecticidal activity of individual chrysanthemol stereoisomers is limited in publicly available literature, the activity of the corresponding pyrethroid esters is well-documented. The insecticidal potency is largely attributed to the (1R)-trans and (1R)-cis configurations of the chrysanthemic acid moiety. This strongly suggests that (+)-trans- and (+)-cis-chrysanthemol are the precursors to the more biologically active insecticides.

Anti-inflammatory Activity

Chrysanthemol has been reported to possess anti-inflammatory properties.[1] However, specific studies delineating the anti-inflammatory efficacy of each individual stereoisomer are not yet widely available. Given the stereoselectivity observed in other biological systems, it is highly probable that the anti-inflammatory activity also varies among the four stereoisomers.

Microbial Oxidation

A significant indicator of the differential biological activity of chrysanthemol stereoisomers comes from microbial studies. Research on the oxidation of chrysanthemol to chrysanthemic acid by Aspergillus species has shown both enantio- and diastereoselectivity. This biological transformation preferentially targets certain stereoisomers, highlighting the distinct ways in which biological systems interact with each molecule.

Quantitative Data on Biological Activity

| Stereoisomer | Microbial Oxidation by Aspergillus ochraceus | Significance for Pyrethroid Activity |

| (+)-trans-Chrysanthemol | Readily oxidized to (+)-trans-chrysanthemic acid | Precursor to highly active pyrethroids |

| (-)-trans-Chrysanthemol | Not significantly oxidized | Precursor to less active pyrethroids |

| (+)-cis-Chrysanthemol | Readily oxidized to (+)-cis-chrysanthemic acid | Precursor to active pyrethroids |

| (-)-cis-Chrysanthemol | Not significantly oxidized | Precursor to less active pyrethroids |

Table 1: Stereoselectivity of Microbial Oxidation of Chrysanthemol Isomers.

Experimental Protocols

Stereoselective Synthesis of Chrysanthemol

The synthesis of specific chrysanthemol stereoisomers can be achieved through various stereoselective routes. One common method involves the reduction of the corresponding chrysanthemic acid stereoisomer.

Protocol: Reduction of (+)-trans-Chrysanthemic Acid to (+)-trans-Chrysanthemol

-

Materials: (+)-trans-Chrysanthemic acid, Lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether, distilled water, 10% sulfuric acid, anhydrous sodium sulfate.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous diethyl ether.

-

Dissolve (+)-trans-chrysanthemic acid in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours.

-

Cool the reaction mixture to 0 °C and cautiously add distilled water dropwise to quench the excess LiAlH₄, followed by the addition of 10% sulfuric acid until a clear solution is formed.

-

Separate the ether layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield crude (+)-trans-chrysanthemol.

-

Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Separation of Chrysanthemol Stereoisomers

A racemic mixture of chrysanthemol stereoisomers can be separated using chiral chromatography or through derivatization with a chiral auxiliary followed by conventional chromatography.

Microbial Oxidation of Chrysanthemol Stereoisomers

This protocol provides a method to assess the stereoselective bio-oxidation of chrysanthemol isomers.

Protocol: Oxidation by Aspergillus ochraceus

-

Culture Preparation:

-

Inoculate Aspergillus ochraceus into a suitable liquid medium (e.g., potato dextrose broth) and incubate at 28 °C with shaking for 48-72 hours.

-

-

Biotransformation:

-

Add a racemic mixture of chrysanthemol stereoisomers dissolved in a minimal amount of a water-miscible solvent (e.g., ethanol) to the fungal culture.

-

Continue the incubation under the same conditions for a specified period (e.g., 24, 48, 72 hours).

-

-

Extraction and Analysis:

-

Separate the mycelium from the culture broth by filtration.

-

Extract the broth with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Analyze the product mixture by chiral gas chromatography-mass spectrometry (GC-MS) to identify and quantify the remaining chrysanthemol stereoisomers and the formed chrysanthemic acid stereoisomers.

-

Visualizations

The following diagrams illustrate the relationships between the stereoisomers and a typical experimental workflow for their analysis.

Conclusion

The stereoisomers of chrysanthemol represent a fascinating case study in the importance of stereochemistry in biological systems. While the direct biological activities of these alcohol precursors are still an area of active research, their role as progenitors to the highly potent pyrethroid insecticides underscores the significance of understanding and controlling their stereochemical configurations. The development of efficient stereoselective synthesis and separation methods is crucial for maximizing the desired biological activity and minimizing off-target effects. Future research should focus on obtaining quantitative data for the individual stereoisomers to fully elucidate their therapeutic and agrochemical potential.

References

The Pivotal Role of Chrysanthemyl Diphosphate Synthase (CDS) in Terpene Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of chrysanthemyl diphosphate synthase (CDS), an enzyme of significant interest in the field of terpene biosynthesis. CDS is distinguished by its catalysis of a non-head-to-tail or "irregular" monoterpene condensation reaction, a critical step in the formation of pyrethrins, a class of potent natural insecticides. This document details the biochemical mechanism of CDS, compiles its kinetic and operational parameters, and furnishes detailed experimental protocols for its study. Furthermore, it presents visual representations of key biochemical pathways and experimental workflows to facilitate a deeper understanding of its function and context. This guide is intended to serve as a valuable resource for researchers in academia and industry, particularly those engaged in metabolic engineering, natural product synthesis, and the development of novel insecticides.

Introduction: The Unconventional Activity of CDS

Terpenoids, a vast and diverse class of natural products, are primarily synthesized through the head-to-tail condensation of isoprenoid units. However, a mechanistically distinct group of enzymes catalyzes "irregular" condensations. Among these, chrysanthemyl diphosphate synthase (CDS) is a key enzyme that catalyzes the c1'-2-3 condensation of two molecules of dimethylallyl diphosphate (DMAPP) to form chrysanthemyl diphosphate (CPP). This reaction is the first committed step in the biosynthesis of the acid moiety of pyrethrins, which are highly effective and commercially valuable insecticides produced by the pyrethrum daisy, Tanacetum cinerariifolium.[1][2][3][4] The unique cyclopropanation reaction catalyzed by CDS sets it apart from conventional terpene synthases and makes it a fascinating subject for both fundamental and applied research.

Biochemical Mechanism and Bifunctional Nature

The catalytic mechanism of CDS involves the ionization of one molecule of DMAPP to form a dimethylallyl cation. This cation then acts as an electrophile, attacking the double bond of a second DMAPP molecule. The resulting intermediate undergoes a cyclization and deprotonation to yield the cyclopropyl-containing product, chrysanthemyl diphosphate.[3][5][6]

Interestingly, further research has revealed that CDS can operate as a bifunctional enzyme.[4][7][8][9][10][11] Under conditions of lower substrate availability, which may be prevalent in planta, the enzyme can also catalyze the subsequent hydrolysis of the diphosphate moiety from CPP to produce chrysanthemol.[4][7][8][9][10][11] This chrysanthemol synthase activity suggests a more complex role for CDS in the pyrethrin biosynthetic pathway than initially understood.

Quantitative Data for Chrysanthemyl Diphosphate Synthase

The following table summarizes the key kinetic and operational parameters reported for CDS, providing a basis for experimental design and comparative analysis.

| Parameter | Value | Substrate | Organism/Conditions |

| Km | 600 µM | DMAPP | Chrysanthemum cinerariaefolium[8] |

| Km | 196 µM | Chrysanthemyl diphosphate (CPP) | For chrysanthemol synthase activity[4][7][9][10][11] |

| DMAPP concentration for half-maximal activity | ~100 µM | DMAPP | For chrysanthemol synthase activity[4][7][9][10][11] |

Note: Significant substrate inhibition was observed at elevated DMAPP concentrations for the chrysanthemol synthase activity.[4][7][9][10][11]

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and characterization of CDS and its products.

Recombinant Expression and Purification of CDS

This protocol describes the expression of CDS in Escherichia coli and its subsequent purification.

1. Gene Cloning and Vector Construction:

- The open reading frame of the CDS gene, excluding the putative plastidial targeting sequence (approximately the first 50 amino acids), is amplified by PCR.[3][12]

- The amplified gene is cloned into an expression vector, such as pET-28a, which allows for the addition of an N-terminal polyhistidine (His) tag for affinity purification.[3][12]

2. Protein Expression:

- The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).

- A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, which is grown overnight at 37°C with shaking.

- The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

- The induced culture is then incubated at a lower temperature, typically 16-25°C, for 12-18 hours to enhance the solubility of the recombinant protein.

3. Cell Lysis and Protein Purification:

- The bacterial cells are harvested by centrifugation.

- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

- The cells are lysed by sonication on ice.

- The cell lysate is clarified by centrifugation to remove cell debris.

- The supernatant, containing the soluble His-tagged CDS, is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.[3][12]

- The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

- The His-tagged CDS is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

- The purity of the eluted protein is assessed by SDS-PAGE. The purified protein should be dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.

CDS Enzyme Assay

This protocol outlines a method to determine the enzymatic activity of purified CDS.

1. Reaction Mixture:

- Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT).

- The reaction mixture should contain the reaction buffer, a known concentration of DMAPP (substrate), and the purified CDS enzyme.

2. Incubation:

- The reaction is initiated by the addition of the enzyme.

- The reaction mixture is incubated at a suitable temperature, typically 30°C, for a defined period (e.g., 30-60 minutes).

3. Product Hydrolysis and Extraction:

- To analyze the product, the diphosphate moiety of the formed CPP is typically hydrolyzed to the corresponding alcohol (chrysanthemol). This can be achieved by adding alkaline phosphatase to the reaction mixture and incubating for an additional period.[3][12]

- The reaction is then stopped, and the product is extracted with an organic solvent such as hexane or ethyl acetate.

4. Product Analysis:

- The organic extract is concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Analysis of Terpene Products

This protocol provides a general framework for the GC-MS analysis of the CDS reaction product.

1. GC-MS System:

- A gas chromatograph coupled to a mass spectrometer is used. The GC should be equipped with a suitable capillary column, such as a DB-5MS or HP-5MS.[13][14]

2. GC Conditions:

- Injector Temperature: 250°C

- Oven Temperature Program: An initial temperature of 50-60°C held for a few minutes, followed by a temperature ramp of 5-10°C/min to a final temperature of 250-280°C.[14][15]

- Carrier Gas: Helium at a constant flow rate.

3. MS Conditions:

- Ionization Mode: Electron Impact (EI) at 70 eV.

- Mass Range: A scan range of m/z 40-400 is typically used for monoterpenes.

4. Product Identification:

- The product, chrysanthemol, is identified by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum of chrysanthemol will have a characteristic fragmentation pattern.

Visualizing the Context of CDS

Pyrethrin Biosynthesis Pathway

Caption: The biosynthetic pathway of pyrethrins, highlighting the central role of CDS.

CDS Catalytic Mechanism

Caption: A simplified diagram of the catalytic mechanism of chrysanthemyl diphosphate synthase.

Experimental Workflow for CDS Characterization

Caption: A typical experimental workflow for the characterization of CDS.

Conclusion and Future Perspectives

Chrysanthemyl diphosphate synthase stands out as a fascinating enzyme due to its unconventional catalytic activity and its pivotal role in the biosynthesis of the economically important pyrethrin insecticides. The bifunctional nature of CDS adds another layer of complexity to its regulation and function within the plant. The detailed protocols and compiled data in this guide provide a solid foundation for further research into this enzyme. Future work could focus on protein engineering to alter its substrate specificity or enhance its catalytic efficiency, potentially leading to the development of novel biocatalysts for the synthesis of high-value irregular terpenes. Such advancements hold promise for the sustainable production of natural insecticides and other valuable compounds.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Understanding pyrethrin biosynthesis: toward and beyond natural pesticide overproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chrysanthemyl diphosphate synthase: Isolation of the gene and characterization of the recombinant non-head-to-tail monoterpene synthase from Chrysanthemum cinerariaefolium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chrysanthemyl diphosphate synthase operates in planta as a bifunctional enzyme with chrysanthemol synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Chrysanthemyl Diphosphate Synthase Operates in Planta as a Bifunctional Enzyme with Chrysanthemol Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 10. research.wur.nl [research.wur.nl]

- 11. uniprot.org [uniprot.org]

- 12. Chrysanthemyl diphosphate synthase: isolation of the gene and characterization of the recombinant non-head-to-tail monoterpene synthase from Chrysanthemum cinerariaefolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Genome-Wide Identification and Expression Analysis of Terpene Synthase Genes in Cymbidium faberi [frontiersin.org]

- 15. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of an Insecticide: A Technical Guide to the Discovery and Structural Elucidation of Chrysanthemic Acid Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysanthemic acid is a monoterpenoid and a key component of pyrethrins, a class of natural insecticides produced by the pyrethrum daisy, Tanacetum cinerariifolium (formerly Chrysanthemum cinerariaefolium).[1] Its discovery and the elucidation of its intricate cyclopropane structure marked a significant milestone in natural product chemistry. This technical guide provides an in-depth exploration of the historical discovery, the biosynthetic pathway of its precursors, and the key experimental methodologies employed in its structural elucidation. The work of pioneering chemists Hermann Staudinger and Leopold Ružička in the early 20th century laid the foundation for our understanding of this important molecule.[2]

Historical Discovery and Key Researchers

The insecticidal properties of pyrethrum flowers have been recognized for centuries. However, the scientific investigation into its active components began in the early 1900s. The seminal work on the structural elucidation of the acidic components of pyrethrins was published by Hermann Staudinger and Leopold Ružička in 1924 in Helvetica Chimica Acta.[3] They successfully isolated and identified the acidic moieties responsible for the insecticidal activity of pyrethrin I, naming the novel monocarboxylic acid "chrysanthemic acid."[3]

Their research involved the careful separation of the pyrethrin esters into their constituent acidic and alcohol fragments. This foundational work not only revealed the structure of chrysanthemic acid but also opened the door for the future synthesis of synthetic pyrethroids, which are now widely used as commercial insecticides.

The Biosynthetic Pathway of Chrysanthemic Acid

The biosynthesis of chrysanthemic acid begins with the universal C5 isoprenoid precursor, dimethylallyl diphosphate (DMAPP), which is produced through the methylerythritol phosphate (MEP) pathway in plants. The pathway proceeds through a series of enzymatic conversions to yield chrysanthemic acid.

The key steps in the biosynthetic pathway are:

-

Formation of Chrysanthemyl Diphosphate (CDP): Two molecules of DMAPP are condensed in a unique "non-head-to-tail" fashion by the enzyme chrysanthemyl diphosphate synthase (CDS) to form chrysanthemyl diphosphate (CPP), the first committed precursor in the pathway.[4][5][6] This cyclopropanation reaction is a critical step in forming the characteristic three-membered ring of chrysanthemic acid.[4][6]

-

Conversion to Chrysanthemol: CDP is then hydrolyzed to chrysanthemol. Interestingly, studies have shown that CDS itself can act as a bifunctional enzyme, catalyzing not only the formation of CDP but also its subsequent conversion to chrysanthemol.[5]

-

Oxidation to Chrysanthemal: The alcohol group of chrysanthemol is oxidized to an aldehyde, forming chrysanthemal. This reaction is catalyzed by an alcohol dehydrogenase (ADH) .

-

Final Oxidation to Chrysanthemic Acid: The final step involves the oxidation of the aldehyde group of chrysanthemal to a carboxylic acid, yielding chrysanthemic acid. This is carried out by an aldehyde dehydrogenase (ALDH) .

Structural Elucidation: Key Experimental Protocols

The determination of the structure of chrysanthemic acid by Staudinger and Ružička was a remarkable achievement, relying on classical chemical degradation techniques and meticulous analysis, long before the advent of modern spectroscopic methods.

Experimental Workflow for Structural Elucidation

The logical flow of their investigation involved a series of key experiments that progressively unveiled the structural features of chrysanthemic acid.

Detailed Methodologies

1. Isolation of Pyrethrins and Saponification:

-

Objective: To hydrolyze the ester linkage in pyrethrins to separate the acidic (chrysanthemic acid) and alcohol (pyrethrolone) moieties.

-

Protocol:

-

A crude extract of pyrethrins was obtained from the flower heads of Chrysanthemum cinerariaefolium using a non-polar solvent like petroleum ether.

-

The extract was then subjected to saponification by refluxing with an alcoholic solution of a strong base, such as potassium hydroxide or sodium hydroxide.

-

This process cleaved the ester bond, resulting in the potassium or sodium salt of chrysanthemic acid and the alcohol pyrethrolone.

-

After saponification, the alcohol was removed by distillation. The remaining aqueous solution containing the salt of chrysanthemic acid was then acidified with a mineral acid (e.g., sulfuric acid) to precipitate the free chrysanthemic acid.

-

The crude chrysanthemic acid was then purified by recrystallization.

-

2. Ozonolysis of Chrysanthemic Acid:

-

Objective: To cleave the double bond within the chrysanthemic acid molecule to identify the resulting fragments and deduce the original structure.

-

Protocol:

-

A solution of purified chrysanthemic acid in an inert solvent (e.g., ethyl acetate or chloroform) was cooled to a low temperature (typically -78 °C using a dry ice/acetone bath).

-

A stream of ozone gas was bubbled through the solution until the reaction was complete, often indicated by a color change (e.g., the appearance of a blue color from unreacted ozone).

-

The resulting ozonide was then worked up under oxidative or reductive conditions. For structural elucidation, oxidative workup (e.g., with hydrogen peroxide) was often employed to convert the fragments into carboxylic acids or ketones, which were more easily identifiable.

-

The ozonolysis of chrysanthemic acid yielded acetone and caronic acid, a cyclopropane dicarboxylic acid. The identification of these products was crucial in establishing the presence of the isobutenyl side chain and the cyclopropane ring in the original molecule.[3]

-

Quantitative Data

The following tables summarize key quantitative data related to chrysanthemic acid and its precursors.

Table 1: Physical and Chemical Properties of Chrysanthemic Acid Isomers

| Property | (+)-trans-Chrysanthemic Acid | (-)-trans-Chrysanthemic Acid | (±)-cis-Chrysanthemic Acid | (±)-trans-Chrysanthemic Acid |

| Molecular Formula | C₁₀H₁₆O₂ | C₁₀H₁₆O₂ | C₁₀H₁₆O₂ | C₁₀H₁₆O₂ |

| Molar Mass ( g/mol ) | 168.23 | 168.23 | 168.23 | 168.23 |

| Melting Point (°C) | 17-21 | 17-21 | 115-116 | 54 |

| Optical Rotation | +14.4° | -14.2° | - | - |

Data compiled from various sources.

Table 2: Spectroscopic Data for (+)-trans-Chrysanthemic Acid

| Technique | Key Signals and Assignments |

| ¹H NMR (CDCl₃, ppm) | ~1.15-1.30 (m, 6H, gem-dimethyl), ~1.70 (s, 3H, vinyl CH₃), ~1.95 (d, 1H, cyclopropane CH), ~2.20 (dd, 1H, cyclopropane CH), ~4.95 (d, 1H, vinyl CH), ~12.0 (br s, 1H, COOH) |

| ¹³C NMR (CDCl₃, ppm) | ~179 (C=O), ~136 (vinyl C), ~126 (vinyl CH), ~32 (cyclopropane CH), ~31 (cyclopropane CH), ~29 (quaternary C), ~25 (vinyl CH₃), ~20 (gem-dimethyl), ~15 (gem-dimethyl) |

| IR (cm⁻¹) | ~2500-3300 (br, O-H stretch), ~1690 (C=O stretch), ~1640 (C=C stretch) |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument used. The values presented are approximate.

Table 3: Concentration of Chrysanthemic Acid Precursors in Transgenic Tomato Fruit

| Precursor | Concentration (µg/g fresh weight) |

| Chrysanthemyl Diphosphate (CDP) | 3.7 |

| trans-Chrysanthemol | 1.6 |

| trans-Chrysanthemal | 0.35 |

| trans-Chrysanthemic Acid | 7.0 |

Data from studies on metabolically engineered tomato fruits expressing key enzymes of the chrysanthemic acid biosynthetic pathway.

Conclusion

The discovery and structural elucidation of chrysanthemic acid and its precursors represent a classic example of natural product chemistry, showcasing the power of logical deduction and chemical degradation techniques in an era before advanced spectroscopy. The pioneering work of Staudinger and Ružička not only unveiled a novel molecular architecture but also provided the chemical blueprint for the development of a vast array of synthetic pyrethroid insecticides that are crucial for modern agriculture and public health. The ongoing research into the biosynthesis of chrysanthemic acid continues to provide valuable insights into plant specialized metabolism and offers opportunities for metabolic engineering to enhance the production of this valuable natural insecticide.

References

- 1. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchportal.unamur.be [researchportal.unamur.be]

- 4. Chrysanthemyl diphosphate synthase: Isolation of the gene and characterization of the recombinant non-head-to-tail monoterpene synthase from Chrysanthemum cinerariaefolium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chrysanthemyl Diphosphate Synthase Operates in Planta as a Bifunctional Enzyme with Chrysanthemol Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Cis-Chrysanthemol: A Core Precursor in the Biosynthesis of Pyrethrin Insecticides

An In-depth Technical Guide for Researchers and Drug Development Professionals

Pyrethrins, a class of natural insecticides derived from the flowers of Tanacetum cinerariifolium (the pyrethrum daisy), have a long history of use due to their potent insecticidal activity and low mammalian toxicity.[1][2][3] These compounds are esters, formed by the combination of an acid moiety and an alcohol moiety.[4] The primary acid components are chrysanthemic acid and pyrethric acid. This guide focuses on the critical role of cis-chrysanthemol as the direct precursor to the chrysanthemic acid portion of pyrethrin I, one of the most abundant and effective pyrethrins. Understanding the biosynthetic and chemical pathways involving this compound is paramount for the potential biotechnological production of these valuable insecticides.

I. Biosynthetic Pathway of the Acid Moiety

The biosynthesis of the acid moiety of pyrethrins is an intricate enzymatic cascade that begins with a universal terpene precursor and proceeds through several key intermediates, with chrysanthemol being a central molecule. The pathway originates from the plastidial methylerythritol-4-phosphate (MEP) pathway, which supplies the initial building blocks.[1][3]

The key steps are as follows:

-

Cyclopropane Ring Formation: The pathway commences with the condensation of two molecules of dimethylallyl diphosphate (DMAPP), an irregular "head-to-middle" reaction catalyzed by the enzyme chrysanthemyl diphosphate synthase (TcCDS) .[1][5] This crucial step forms the characteristic cyclopropane ring of the acid moiety, yielding (1R,3R)-chrysanthemyl diphosphate (CDP).[1][4]

-

Hydrolysis to Chrysanthemol: The CDP is then hydrolyzed to form (1R,3R)-chrysanthemol. This conversion can be a two-step process. A plastid-localized Nudix family enzyme, TcNudix1 , specifically hydrolyzes CDP to chrysanthemyl monophosphate (CMP).[6] Subsequently, other, yet to be fully identified, phosphatases are believed to complete the conversion of CMP to chrysanthemol.[1][6] Interestingly, recombinant TcCDS has also been shown to catalyze the further hydrolysis of its product to chrysanthemol.[1]

-

Oxidation to Chrysanthemic Acid: The final steps in the formation of the acid moiety involve the sequential oxidation of (1R,3R)-chrysanthemol.

This chrysanthemic acid is then ready for the final esterification step to form pyrethrins.

II. Final Pyrethrin Assembly

The formation of the final pyrethrin ester bond is the concluding step in the biosynthetic pathway.[1] The GDSL lipase-like protein (TcGLIP) is the enzyme responsible for catalyzing the esterification of the acid and alcohol moieties.[3] Specifically for Pyrethrin I, TcGLIP links chrysanthemic acid (in its activated chrysanthemoyl-CoA form) with the alcohol pyrethrolone.[1][8] This esterification step has been shown to occur primarily in the ovary tissue of the pyrethrum flower.[9]

III. Data Presentation

Table 1: Key Enzymes in the Biosynthesis of Chrysanthemic Acid

| Enzyme Name | Abbreviation | Substrate(s) | Product(s) |

| Chrysanthemyl Diphosphate Synthase | TcCDS / CHS | 2x Dimethylallyl Diphosphate (DMAPP) | (1R,3R)-Chrysanthemyl Diphosphate (CDP) |

| Nudix Hydrolase 1 | TcNudix1 | (1R,3R)-Chrysanthemyl Diphosphate (CDP) | (1R,3R)-Chrysanthemyl Monophosphate (CMP) |

| Alcohol Dehydrogenase 2 | TcADH2 | (1R,3R)-Chrysanthemol | (1R,3R)-Chrysanthemal |

| Aldehyde Dehydrogenase 1 | TcALDH1 | (1R,3R)-Chrysanthemal | (1R,3R)-Chrysanthemic Acid |

| GDSL Esterase/Lipase | TcGLIP | (1R,3R)-Chrysanthemoyl CoA, Rethrolones | Pyrethrins |

Table 2: Reported Quantitative Data

| Parameter | Enzyme | Value | Conditions / Notes |

| Michaelis Constant (Kₘ) | TcNudix1 | 0.137 ± 0.05 µM | For the hydrolysis of CPP to CMP.[6] |

| Specific Activity (Recombinant Protein) | CPPase | 160 nmol h⁻¹ ·mg⁻¹ | Purified from an overproducing E. coli strain.[10] |

Table 3: Common Analytical Methods for Pyrethrins and Precursors

| Analytical Technique | Detector(s) | Application |

| Gas Chromatography (GC) | ECD, FID, FPD, MS | Widely used for the separation and quantification of pyrethrins and pyrethroids in biological and environmental samples.[11][12][13] |

| High-Performance Liquid Chromatography (HPLC) | UV | Used for the analysis of pyrethrins, often coupled with GC for comprehensive analysis.[11][12] |

| Thin-Layer Chromatography (TLC) | - | Used for separation and preliminary identification.[14] |

| Infrared Spectrophotometry | - | Used for structural characterization.[14] |

| Colorimetry (Deniges reagent) | - | Historical method for the determination of Pyrethrin I.[15] |

IV. Experimental Protocols

Protocol 1: Purification of Chrysanthemyl Diphosphate Synthase (CPPase) from C. cinerariaefolium

This protocol is adapted from Rivera et al. (2001).[10]

-

Homogenization: Homogenize immature pyrethrum flower buds in an extraction buffer (e.g., 20 mM imidazole, pH 7.0, with 5 mM MgSO₄ and 0.5 mM DTT).

-

Centrifugation: Centrifuge the homogenate to pellet cell debris. Collect the supernatant.

-

Ammonium Sulfate Precipitation:

-

Bring the supernatant to 30% saturation with ammonium sulfate, stir, and centrifuge.

-

Bring the resulting supernatant to 55% saturation with ammonium sulfate, stir, and centrifuge to pellet the protein.

-

-

Resuspension and Desalting: Resuspend the protein pellet in a minimal volume of buffer and desalt using a desalting column.

-

Chromatography:

-

DEAE Chromatography: Load the desalted protein onto a DEAE anion-exchange column and elute with a salt gradient.

-

Phenyl-Sepharose Chromatography: Pool active fractions and apply them to a Phenyl-Sepharose hydrophobic interaction column. Elute with a decreasing salt gradient.

-

-

Purity Check: Analyze the purified protein fractions via SDS-PAGE. A single polypeptide band at approximately 41 kDa should be observed for pure CPPase.[10]

-

Storage: Store the purified enzyme as an ammonium sulfate precipitate, where it remains stable for several months.[10]

Protocol 2: Enzymatic Assay for Chrysanthemol Production from CPP

This protocol is adapted from Yang et al. (2014).[16]

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:

-

Assay Buffer (e.g., 15 mM MOPSO, pH 7.0, 1 mM MgCl₂, 2 mM dithioerythritol, 12.5% v/v glycerol).

-

Chrysanthemyl diphosphate (CPP) substrate at the desired concentration (e.g., 150 µM).

-

Purified TcCDS enzyme (e.g., 35 µg).

-

-

Incubation: Incubate the reaction mixture at 30°C for a set period (e.g., 20 hours).

-

Extraction:

-

Stop the reaction by adding an equal volume of an organic solvent like pentane or hexane.

-

Vortex thoroughly to extract the product.

-

Centrifuge to separate the phases.

-

-

Analysis:

-

Carefully transfer the organic (upper) phase to a new vial.

-

Concentrate the sample under a gentle stream of nitrogen.

-

Analyze the sample by Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Identification: Compare the retention time and mass spectrum of the product with an authentic chrysanthemol standard.[16]

Protocol 3: General Protocol for Phenol-Chloroform DNA Extraction

This method is a standard procedure for purifying DNA, for example, prior to cloning a biosynthetic gene like TcCDS.[17]

-

Sample Lysis: Homogenize the biological sample (e.g., plant tissue ground in liquid nitrogen) in a suitable lysis buffer.

-

Phenol-Chloroform Extraction:

-

Add one volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysate.

-

Vortex vigorously for ~20 seconds to create an emulsion.

-

-

Phase Separation:

-

Centrifuge the mixture at high speed (e.g., 16,000 x g) for 5 minutes at room temperature. This will separate the mixture into three phases: an upper aqueous phase (containing DNA), an interphase (containing proteins), and a lower organic phase.

-

-

Aqueous Phase Transfer: Carefully pipette the upper aqueous phase into a clean tube, ensuring no part of the interphase or organic phase is transferred.

-

Ethanol Precipitation:

-

Add 2-2.5 volumes of cold 100% ethanol and a salt solution (e.g., sodium acetate) to the aqueous phase to precipitate the DNA.

-

Incubate at -20°C or colder for at least 1 hour.

-

-

Pelleting and Washing:

-

Centrifuge at high speed for 30 minutes at 4°C to pellet the DNA.

-

Carefully discard the supernatant.

-

Wash the DNA pellet with 70% ethanol and centrifuge again.

-

-

Drying and Resuspension:

-

Remove the ethanol and air-dry the pellet briefly.

-

Resuspend the purified DNA in TE buffer or nuclease-free water.[17]

-

V. Visualizations

Caption: Biosynthetic pathway from DMAPP to Chrysanthemic Acid.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Understanding pyrethrin biosynthesis: toward and beyond natural pesticide overproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. maxapress.com [maxapress.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 18383-59-0 | Benchchem [benchchem.com]

- 7. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrethrin Biosynthesis: From a Phytohormone to Specialized Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HOW PLANTS SYNTHESIZE PYRETHRINS – SAFE AND BIODEGRADABLE INSECTICIDES - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chrysanthemyl diphosphate synthase: Isolation of the gene and characterization of the recombinant non-head-to-tail monoterpene synthase from Chrysanthemum cinerariaefolium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ANALYTICAL METHODS - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Chrysanthemyl Diphosphate Synthase Operates in Planta as a Bifunctional Enzyme with Chrysanthemol Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - IN [thermofisher.com]

The Natural Distribution of cis-Chrysanthemol in Chrysanthemum cinerariaefolium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural distribution of cis-Chrysanthemol, a key precursor to the potent insecticidal pyrethrins, within Chrysanthemum cinerariaefolium. The document synthesizes available scientific data on its localization, biosynthesis, and analytical methodologies, offering a comprehensive resource for research and development in natural insecticides and related fields.

Introduction

Chrysanthemum cinerariaefolium, commonly known as pyrethrum, is of significant commercial and scientific interest due to its production of pyrethrins, a class of natural insecticides with low mammalian toxicity.[1] this compound is a monoterpenoid alcohol that serves as a direct precursor to chrysanthemic acid, the acidic moiety of pyrethrin I, cinerin I, and jasmolin I.[2] Understanding the spatial and quantitative distribution of this compound within the plant is crucial for optimizing extraction processes, metabolic engineering efforts, and for the development of novel biocidal agents.

Distribution and Localization of Pyrethrin Precursors

While direct quantitative data for this compound across different tissues of Chrysanthemum cinerariaefolium is not extensively available in current literature, the distribution of its downstream products, the pyrethrins, is well-documented and serves as a strong proxy for the localization of their precursors. The highest concentrations of pyrethrins are found in the flower heads, specifically within the glandular trichomes located on the surface of the ovaries and developing achenes.[3][4][5] The concentration of pyrethrins in the leaves is approximately one-tenth of that found in the flowers.[1]

Quantitative Data on Pyrethrin Content

The following table summarizes the reported concentrations of total pyrethrins in various tissues of Chrysanthemum cinerariaefolium. It is important to note that these values represent the final esterified products and not the precursor alcohol, this compound.

| Plant Tissue | Concentration (% of Dry Weight) | Concentration (µg/g Dry Weight) | Citation(s) |

| Flower Heads | 0.9 - 2.5% | 9,000 - 25,000 | [1][6] |

| Leaves | ~0.1% | ~1,000 | [1] |

| Callus Culture | Not Applicable | 17.5 | [7] |

Biosynthesis of this compound

The biosynthesis of the acid moiety of pyrethrins, which originates from this compound, occurs via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. In contrast, the alcohol moiety of pyrethrins is synthesized through the oxylipin pathway.[8] The biosynthesis is understood to be regulated by jasmonic acid signaling pathways, which are often involved in plant defense responses.[3]

Biosynthetic pathway of Pyrethrin I, highlighting the role of this compound.

Experimental Protocols

The following sections detail generalized protocols for the extraction and analysis of terpenoids from Chrysanthemum cinerariaefolium, which can be adapted for the specific quantification of this compound.

Extraction of this compound and other Terpenoids

This protocol is a composite of established methods for pyrethrin extraction, suitable for obtaining a crude extract containing this compound.

Materials:

-

Dried plant material (flower heads, leaves, stems)

-

Petroleum ether, ethanol, acetone, or ethyl acetate[7][8][9]

-

Grinder or mortar and pestle

-

Soxhlet apparatus or sonicator

-

Rotary evaporator

-

Filter paper (e.g., Whatman No. 1)

Procedure:

-

Sample Preparation: Dry the plant material at 30-40°C to a constant weight.[9] Grind the dried material into a fine powder.

-

Solvent Extraction:

-

Maceration/Sonication: Suspend the powdered plant material in a suitable solvent (e.g., ethyl acetate) in a flask.[7] Sonicate for 1 hour or allow to macerate for 24-72 hours with occasional stirring.[7][8]

-

Soxhlet Extraction: For a more exhaustive extraction, place the powdered material in a thimble and extract with the chosen solvent in a Soxhlet apparatus for several hours.

-

-

Filtration: Filter the mixture through filter paper to remove solid plant debris.

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

-

Storage: Store the extract in a sealed vial at 4°C in the dark to prevent degradation.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly suitable method for the identification and quantification of volatile compounds like this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for terpenoid analysis (e.g., DB-5ms, HP-5ms)

-

Helium as carrier gas

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp to 180°C at a rate of 5°C/minute

-

Ramp to 280°C at a rate of 20°C/minute, hold for 5 minutes

-

-

Carrier Gas Flow Rate: 1.0 mL/minute

-

Injection Mode: Splitless

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Ionization Energy: 70 eV

-

Mass Scan Range: m/z 40-500

Quantification:

-

Standard Curve: Prepare a series of standard solutions of authentic this compound of known concentrations.

-

Sample Analysis: Inject the prepared plant extracts into the GC-MS system.

-

Identification: Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum compared to the authentic standard.

-

Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the investigation of this compound distribution in Chrysanthemum cinerariaefolium.

General workflow for the extraction and analysis of this compound.

Conclusion

While the primary focus of research on Chrysanthemum cinerariaefolium has been on the end-product pyrethrins, this guide provides a framework for investigating the distribution of the key precursor, this compound. The localization of pyrethrins strongly suggests that this compound is most abundant in the flower heads, particularly in the glandular trichomes. The provided experimental protocols for extraction and GC-MS analysis offer a robust starting point for researchers aiming to quantify this important metabolite. Further research into the specific distribution and regulation of this compound will be invaluable for the metabolic engineering of C. cinerariaefolium and the development of novel, sustainable insecticides.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. edepot.wur.nl [edepot.wur.nl]

- 6. mdpi.com [mdpi.com]

- 7. Augmentation of pyrethrins content in callus of Chrysanthemum cinerariaefolium and establishing its insecticidal activity by molecular docking of NavMS Sodium Channel Pore receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 9. researchgate.net [researchgate.net]

The Enzymatic Architecture of a Natural Insecticide: A Technical Guide to the Formation of the Cyclopropane Ring in cis-Chrysanthemol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic formation of the cyclopropane ring in cis-chrysanthemol, a key precursor to the potent natural insecticides known as pyrethrins. We will delve into the core of this biosynthetic pathway, focusing on the central enzyme, its kinetic properties, and the experimental methodologies used for its characterization.

Executive Summary

The formation of the characteristic cyclopropane ring in chrysanthemol is a critical step in the biosynthesis of pyrethrins, natural insecticides produced by the pyrethrum daisy, Tanacetum cinerariifolium. This intricate cyclopropanation is catalyzed by the bifunctional enzyme, Chrysanthemyl Diphosphate Synthase (CDS). This enzyme orchestrates a non-head-to-tail condensation of two molecules of dimethylallyl diphosphate (DMAPP) to form chrysanthemyl diphosphate (CPP), which is subsequently hydrolyzed to chrysanthemol. This guide will detail the enzymatic mechanism, present key quantitative data, and provide comprehensive experimental protocols for the study of this unique biosynthetic pathway.

The Core Enzyme: Chrysanthemyl Diphosphate Synthase (CDS)

Chrysanthemyl Diphosphate Synthase (CDS), also known as CPPase (EC 2.5.1.67), is the pivotal enzyme responsible for the formation of the monoterpene backbone of pyrethrins.[1][2][3] Unlike typical terpene synthases that catalyze head-to-tail condensations of isoprenoid units, CDS facilitates an irregular c1′-2-3 cyclopropanation reaction.[4] This enzyme exhibits remarkable bifunctionality, catalyzing two sequential reactions:

-

Prenyltransferase Activity: The condensation of two DMAPP molecules to yield chrysanthemyl diphosphate (CPP).

-

Synthase/Hydrolase Activity: The conversion of the intermediate CPP into chrysanthemol through the hydrolysis of the diphosphate group.[5][6][7]

This dual catalytic role streamlines the biosynthetic pathway and represents an interesting example of enzyme evolution.

Quantitative Enzymatic Data

The kinetic parameters of Chrysanthemyl Diphosphate Synthase have been characterized to understand its efficiency and substrate affinity. The following tables summarize the available quantitative data for its two primary catalytic functions.

Table 1: Kinetic Parameters for the Conversion of Chrysanthemyl Diphosphate (CPP) to Chrysanthemol

| Parameter | Value | Substrate | Reference |

| Km | 196 ± 23 µM | CPP | [5] |

| kcat | 3.3 ± 0.2 × 10-3 min-1 | CPP | [5] |

Table 2: Substrate Concentration for a a half-maximal activity for the Synthesis of Chrysanthemol from Dimethylallyl Diphosphate (DMAPP)

| Parameter | Value | Substrate | Reference |

| DMAPP concentration for half-maximal activity | ~100 µM | DMAPP | [6][7] |

| Km | 600 µM | DMAPP | [5] |

Note: Significant substrate inhibition was observed at elevated DMAPP concentrations for the chrysanthemol synthase activity.[6][7]

Biosynthetic Pathway of this compound

The enzymatic formation of this compound is a two-step process catalyzed by the bifunctional Chrysanthemyl Diphosphate Synthase (CDS). The pathway begins with two molecules of the five-carbon precursor, dimethylallyl diphosphate (DMAPP).

Caption: Biosynthetic pathway of this compound from DMAPP catalyzed by CDS.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of Chrysanthemyl Diphosphate Synthase activity.

Expression and Purification of Recombinant CDS

For detailed characterization, CDS is typically expressed recombinantly in Escherichia coli.

-

Gene Cloning: The coding sequence of CDS is cloned into an expression vector, often with an N-terminal affinity tag (e.g., polyhistidine) to facilitate purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific optical density of the bacterial culture.

-

Cell Lysis and Purification: The bacterial cells are harvested by centrifugation and lysed using sonication or a French press. The soluble protein fraction is then purified using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

-

Protein Purity and Concentration: The purity of the recombinant CDS is assessed by SDS-PAGE, and the protein concentration is determined using a standard method such as the Bradford assay.

In Vitro Enzyme Assay for Chrysanthemol Formation

This assay quantifies the activity of CDS in converting DMAPP or CPP to chrysanthemol.

Reaction Mixture:

-

Purified recombinant CDS (35 µg)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT

-

Substrate:

-

For CPP to chrysanthemol conversion: Varying concentrations of CPP (e.g., 0-600 µM)

-

For DMAPP to chrysanthemol conversion: Varying concentrations of DMAPP (e.g., 0-600 µM)

-

-

Final reaction volume: 100 µL

Procedure:

-

The reaction components are mixed in a glass vial.

-

The reaction is initiated by the addition of the enzyme.

-

The mixture is incubated at 30°C for a specified duration (e.g., 20 hours for CPP as a substrate, 96 hours for DMAPP as a substrate).[5]

-

The reaction is stopped, and the products are extracted.

Product Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The volatile product, chrysanthemol, is extracted and analyzed by GC-MS.

Extraction:

-

Add an equal volume of an organic solvent (e.g., pentane or hexane) to the reaction mixture.

-

Vortex vigorously to extract the nonpolar chrysanthemol into the organic phase.

-

Centrifuge to separate the phases.

-

Carefully collect the organic layer for analysis.

GC-MS Analysis:

-

Gas Chromatograph: Agilent 6890 Network or similar.

-

Column: HP-5MS capillary column (30 m × 0.25 mm; film thickness, 0.25 µm).

-

Carrier Gas: Helium.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 40°C for 3 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 2 minutes at 280°C.

-

-

Mass Spectrometer: DSQ mass spectrometer or similar.

-

Scan Range: m/z 35-450.

Quantification:

The amount of chrysanthemol produced can be quantified by comparing the peak area of the product to a standard curve generated with authentic chrysanthemol standards.

Experimental Workflow

The following diagram illustrates the logical flow of experiments for the characterization of Chrysanthemyl Diphosphate Synthase.

Caption: Experimental workflow for CDS characterization.

Conclusion

The enzymatic formation of the cyclopropane ring in this compound, orchestrated by the bifunctional Chrysanthemyl Diphosphate Synthase, is a fascinating example of nature's chemical ingenuity. Understanding the intricacies of this enzyme's mechanism and its kinetic properties is crucial for potential applications in metabolic engineering and the development of novel, bio-based insecticides. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals seeking to explore and harness the power of this unique biosynthetic pathway.

References

- 1. Chrysanthemyl diphosphate synthase - Wikipedia [en.wikipedia.org]

- 2. ENZYME - 2.5.1.67 chrysanthemyl diphosphate synthase [enzyme.expasy.org]

- 3. chrysanthemyl diphosphate synthase - Creative Biogene [microbialtec.com]

- 4. pnas.org [pnas.org]

- 5. Chrysanthemyl Diphosphate Synthase Operates in Planta as a Bifunctional Enzyme with Chrysanthemol Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chrysanthemyl diphosphate synthase operates in planta as a bifunctional enzyme with chrysanthemol synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genetic Architecture of Irregular Monoterpene Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the genetic and biochemical foundations of irregular monoterpene biosynthesis, a unique branch of terpenoid metabolism. Irregular monoterpenes, characterized by their non-head-to-tail linkage of isoprene units, possess significant potential in the pharmaceutical and fragrance industries. This document outlines the key enzymes, genetic determinants, and experimental methodologies crucial for understanding and engineering the production of these valuable compounds.

Introduction to Irregular Monoterpene Biosynthesis

Monoterpenes, the C10 class of isoprenoids, are predominantly synthesized from the universal five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1] While regular monoterpenes are formed through the head-to-tail condensation of IPP and DMAPP to produce geranyl diphosphate (GPP) or neryl diphosphate (NPP), irregular monoterpenes arise from alternative, non-head-to-tail condensations.[1][2] Key examples of irregular monoterpenes include lavandulol, found in lavender essential oils, and chrysanthemol, a precursor to pyrethrin insecticides.[1][3]

The biosynthesis of these compounds is initiated by specialized prenyl diphosphate synthases that catalyze the unconventional joining of two DMAPP molecules.[1][2] This guide focuses on the genetic basis of this process, with a particular emphasis on the enzymes responsible for creating the characteristic irregular carbon skeletons.

Key Enzymes and Genes in Irregular Monoterpene Biosynthesis

The central enzymes in the biosynthesis of irregular monoterpenes are specialized synthases that catalyze the formation of unique C10 precursors.

Lavandulyl Diphosphate Synthase (LPPS)

A pivotal enzyme in the biosynthesis of lavandulol and its derivatives is Lavandulyl Diphosphate Synthase (LPPS).[1][3] This enzyme catalyzes the head-to-middle condensation of two DMAPP molecules to form lavandulyl diphosphate (LPP), the direct precursor to lavandulol.[1][2]